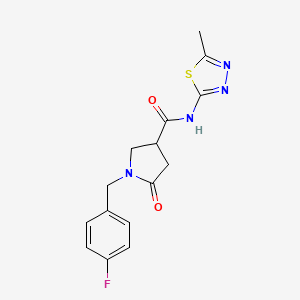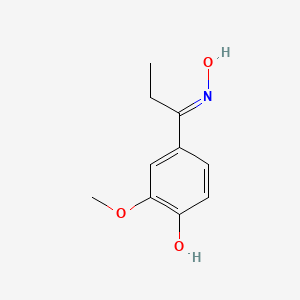![molecular formula C21H18BrClN2O3S B6118114 N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B6118114.png)
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide, commonly known as BPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPG belongs to the class of sulfonamide-based compounds and has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of BPG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. BPG has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell differentiation. BPG has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cell signaling pathways. Furthermore, BPG has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation.
Biochemical and Physiological Effects
BPG has been found to have various biochemical and physiological effects. BPG has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the production of cytokines and chemokines. Furthermore, BPG has been found to have antimicrobial properties against various bacteria and fungi. BPG has also been shown to reduce inflammation by inhibiting the activity of COX-2 and other enzymes involved in inflammation.
实验室实验的优点和局限性
BPG has several advantages as a research tool. BPG is a potent inhibitor of HDACs, PTPs, and COX-2, making it a valuable tool for studying these enzymes and their role in various diseases. Furthermore, BPG has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for studying various diseases. However, BPG also has some limitations as a research tool. BPG is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Furthermore, BPG has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
未来方向
BPG has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. One possible direction is to study the effects of BPG on epigenetic modifications, such as DNA methylation and histone acetylation. Another direction is to study the effects of BPG on immune cells, such as T cells and macrophages, and their role in inflammation and cancer. Furthermore, more research is needed to determine the safety and efficacy of BPG in animal models and clinical trials. Overall, BPG has the potential to be a valuable therapeutic agent for various diseases, and more research is needed to fully understand its potential.
合成方法
The synthesis of BPG involves a multi-step process that includes the reaction of 2-bromobenzylamine with 4-chlorobenzenesulfonyl chloride to form N-(2-bromobenzyl)-4-chlorobenzenesulfonamide. This intermediate compound is then reacted with glycine to form N~2~-benzyl-N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide. The synthesis of BPG has been optimized to improve yield and purity, and various methods have been developed to produce BPG in large quantities.
科学研究应用
BPG has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that BPG has anti-inflammatory, anti-cancer, and anti-microbial properties. BPG has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPG has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Furthermore, BPG has been found to have antimicrobial properties against various bacteria and fungi.
属性
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c22-19-8-4-5-9-20(19)24-21(26)15-25(14-16-6-2-1-3-7-16)29(27,28)18-12-10-17(23)11-13-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQACSJYQOBZDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6118047.png)
![N-(4-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6118052.png)
![1,5-dimethyl-9-oxo-N,N'-diphenyl-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B6118054.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6118073.png)
![(2,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6118081.png)
![1-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6118086.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-2-pyridinamine](/img/structure/B6118091.png)
![N-(2,4-dimethylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6118098.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6118106.png)



![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B6118132.png)
![7-bromo-1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6118135.png)